Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride
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Overview
Description
Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the reaction of butylamine with 5-methylfurfural. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of butylamine attacks the carbonyl carbon of 5-methylfurfural, followed by cyclization and subsequent hydrochloride salt formation. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for alkylation and acylation reactions, respectively.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine hydrochloride
- (5-Methylfuran-2-yl)methanol
- (5-Methylfuran-2-yl)boronic acid
Uniqueness
Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride is unique due to its specific combination of a butylamine moiety and a 5-methylfuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-4-7-11-8-10-6-5-9(2)12-10;/h5-6,11H,3-4,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLLFFRWXLQXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(O1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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